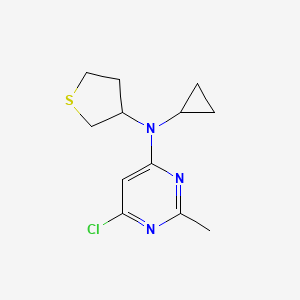
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Descripción general
Descripción
2-Fluoro-3-(oxolan-2-yl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and an oxolane ring (a cyclic ether) in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(oxolan-2-yl)propanoic acid typically involves the fluorination of 3-(oxolan-2-yl)propanoic acid. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar fluorination techniques. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(oxolan-2-yl)propanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: 3-(oxolan-2-yl)propanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Fluoro-3-(oxolan-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
2-Fluoro-2-(oxolan-3-yl)acetic acid: Similar structure but with a different position of the fluorine atom.
3-(Oxolan-2-yl)propanoic acid: Lacks the fluorine atom.
Uniqueness: 2-Fluoro-3-(oxolan-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.
Propiedades
IUPAC Name |
2-fluoro-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKIYTAKPYRQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)
![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)



![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)




